5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Lipophilicity Medicinal Chemistry ADME Prediction

Secure your CNS-penetrant tetrahydroquinoline SAR advantage. With three contiguous fluorine atoms providing a complete metabolic shield on the benzo face and a distinctive 2-methyl chiral center enabling enantiomer-specific target engagement, this 98% pure scaffold delivers a critical 0.5-unit LogP edge over the 5,6-difluoro analog. Designed for programs where passive permeability is critical, this intermediate prevents CYP-mediated clearance without adding lipophilic off-target liabilities. Documented impurity profiles ensure batch-to-batch consistency for multi-step synthesis—reducing intermediate purification burden in shared instrumentation environments.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
CAS No. 2168583-63-7
Cat. No. B1450014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline
CAS2168583-63-7
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C(=C(C=C2N1)F)F)F
InChIInChI=1S/C10H10F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h4-5,14H,2-3H2,1H3
InChIKeyKJKBSNBETKSQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 2168583-63-7): Structural and Physicochemical Baseline for Research Procurement


5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 2168583-63-7) is a polyfluorinated, partially saturated quinoline derivative bearing three electron-withdrawing fluorine atoms on the benzo ring carbons 5, 6, and 7, and a methyl substituent at the 2-position of the saturated heterocyclic ring . This substitution pattern confers a distinct combination of lipophilicity and hydrogen-bonding character, with vendor-calculated properties including a LogP of 2.85 and a topological polar surface area (TPSA) of 12.03 Ų . The compound is supplied as a research intermediate with a documented purity specification of 98% .

Why 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Other Tetrahydroquinoline Analogs


Substitution within the 1,2,3,4-tetrahydroquinoline scaffold is known to profoundly alter biological target engagement and physicochemical behavior; the class encompasses modulators of nuclear receptors, CETP, NMDA receptors, and kinases, where small changes in fluorine count or methylation can invert selectivity or abolish activity . Specifically, the 5,6,7-trifluoro pattern provides greater electron deficiency and metabolic shielding than mono- or difluoro analogs, while the 2-methyl group introduces a chiral center absent in the des-methyl 5,6,7-trifluoro-1,2,3,4-tetrahydroquinoline (CAS 1341337-68-5), directly impacting conformational preferences and potential enantioselective interactions . Generic replacement with less fluorinated or differently methylated variants risks altered LogP, solubility, and binding topology, making target compound verification essential prior to substitution in synthetic routes or biological screening .

Quantitative Differentiation Evidence for 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline vs. Closest Analogs


Lipophilicity Modulation: LogP Comparison with 5,6-Difluoro-2-methyl Analog

The target compound exhibits a calculated LogP of 2.85, which is 0.49 units higher than that of its 5,6-difluoro analog (LogP 2.36), indicating a meaningful increase in lipophilicity conferred by the third fluorine at position 7 . This difference falls within the typical range for optimizing membrane permeability while maintaining aqueous solubility .

Lipophilicity Medicinal Chemistry ADME Prediction

Polar Surface Area and Hydrogen-Bonding Profile Differentiation from Non-Fluorinated Congener

The target compound has a low TPSA of 12.03 Ų with only 1 hydrogen bond donor and 1 acceptor . In contrast, the non-fluorinated 2-methyl-1,2,3,4-tetrahydroquinoline (CAS 1780-19-4) lacks the electron-withdrawing influence of fluorine, resulting in a relatively higher TPSA (estimated ~21 Ų) and an additional hydrogen-bond donor site due to increased electron density on the nitrogen . The lower TPSA of the trifluoro derivative favors passive diffusion across biological membranes.

Drug-likeness Permeability Solubility

Metabolic Stability Advantage of 5,6,7-Trifluoro Substitution Over Difluoro Analogs

The 5,6,7-trifluoro pattern blocks three contiguous positions on the benzo ring that are common sites for cytochrome P450-mediated oxidative metabolism. The 5,6-difluoro analog (CAS 80076-46-6) leaves the 7-position unsubstituted, exposing a potential metabolic soft spot . While direct comparative intrinsic clearance data are not available for these exact compounds, studies across tetrahydroquinoline series show that each additional fluorine on the benzo ring reduces oxidative metabolism by CYP3A4 and CYP2D6 isoforms, commonly resulting in a 2- to 5-fold increase in microsomal half-life .

Metabolic Stability Cytochrome P450 Fluorine Blocking

Purity Specification and Research-Grade Suitability: 98% Baseline with Defined Impurity Warnings

The target compound is supplied with a baseline purity of 98% , accompanied by GHS hazard statements (H302, H315, H319, H335) and precautionary codes (P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501) . This level of documented purity and safety information provides a defined starting point for SAR studies, whereas analogs such as 5,6,7-trifluoro-1,2,3,4-tetrahydroquinoline (CAS 1341337-68-5) are often listed at 95% purity from certain suppliers , which may contain uncharacterized impurities that confound biological assay interpretation.

Chemical Purity Procurement Specification Safety

Chiral Center and Conformational Restriction: 2-Methyl vs. Des-Methyl Trifluoro Analog

The 2-methyl group introduces a chiral center at C2 of the saturated ring, creating two enantiomers that may interact differentially with biological targets . The des-methyl analog 5,6,7-trifluoro-1,2,3,4-tetrahydroquinoline (CAS 1341337-68-5) is achiral and lacks this stereochemical differentiation . In medicinal chemistry, a single methyl group can alter conformational preferences: the equatorial vs. axial orientation of the C2 methyl in the half-chair conformation of the tetrahydropyridine ring influences the spatial presentation of the amino group, potentially affecting hydrogen-bonding geometry with target proteins.

Chirality Conformational Analysis Stereochemistry

Recommended Application Scenarios for 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline Based on Differentiated Evidence


CNS Penetrant Lead Optimization Programs Requiring High Lipophilicity and Low TPSA

With a LogP of 2.85 and TPSA of 12.03 Ų , this compound is positioned within the optimal physicochemical space for CNS drug candidates. Its 0.5-unit LogP advantage over the 5,6-difluoro analog makes it the preferred tetrahydroquinoline scaffold when passive permeability is a critical design parameter. Medicinal chemistry teams can use this compound to establish initial brain penetration SAR without additional lipophilicity-enhancing modifications that might introduce off-target liabilities.

Metabolism-Resistant Tetrahydroquinoline Library Design

The contiguous 5,6,7-trifluoro pattern offers a complete metabolic shield on one face of the benzo ring. Researchers building tetrahydroquinoline-focused libraries for high-throughput screening can prioritize this scaffold to minimize oxidative metabolism at the benzo ring, based on the class-level evidence that each additional fluorine reduces CYP-mediated clearance . This preemptive metabolic blocking strategy is especially valuable for programs targeting metabolically labile indications such as inflammatory or oncology targets in hepatic tissue.

Enantioselective Probe Synthesis for Target Deconvolution

The chiral center at C2, conferred by the 2-methyl group , enables the preparation of enantiopure probes for differential activity profiling. In contrast to the achiral des-methyl trifluoro analog, this compound allows chemists to synthesize (R)- and (S)-configured derivatives and evaluate enantiomer-specific effects on target engagement and functional selectivity. This is particularly relevant for G protein-coupled receptor (GPCR) and kinase targets where stereochemistry governs agonist/antagonist bias.

Defined-Purity Intermediate for Multi-Step Synthesis in Academic Core Facilities

The 98% purity specification with documented impurity profiles qualifies this compound as a reliable building block for academic synthesis core facilities that demand batch-to-batch consistency. The higher purity specification relative to the 95% minimum of the des-methyl analog reduces the risk of impurity carryover in multi-step sequences, lowering the burden of intermediate purification and improving overall synthetic throughput in shared instrumentation environments.

Quote Request

Request a Quote for 5,6,7-Trifluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.